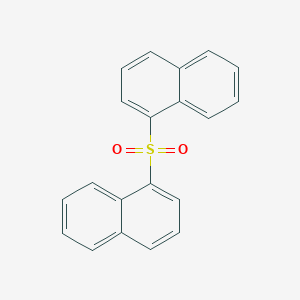

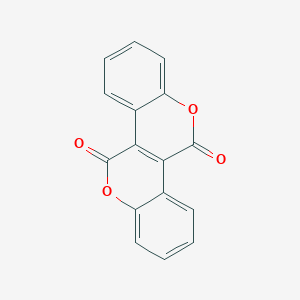

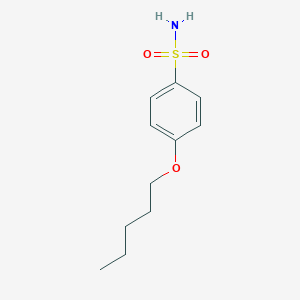

Chromeno(4,3-c)chromene-5,11-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromeno(4,3-c)chromene-5,11-dione, commonly known as quinone, is a naturally occurring organic compound. It is a yellow crystalline solid with a molecular formula C16H8O3. Quinone is widely used in various fields, including organic chemistry, biochemistry, and pharmaceuticals.

Mecanismo De Acción

Quinone exerts its biological activity through various mechanisms, including the generation of reactive oxygen species (ROS), the inhibition of enzymes, and the induction of apoptosis. Quinone can generate ROS through its redox cycling, which can lead to oxidative damage to cellular components, such as DNA and proteins. Quinone can also inhibit enzymes, such as topoisomerase and NADH dehydrogenase, which are involved in various biological processes. Finally, quinone can induce apoptosis, which is a process of programmed cell death that plays a crucial role in various physiological and pathological processes.

Efectos Bioquímicos Y Fisiológicos

Quinone has various biochemical and physiological effects, depending on its concentration and exposure time. At low concentrations, quinone can act as an antioxidant, protecting cells from oxidative damage. At high concentrations, quinone can induce oxidative stress, leading to cellular damage and death. Quinone can also affect various physiological processes, such as the immune response, the cardiovascular system, and the nervous system. Quinone can modulate the immune response by regulating cytokine production and phagocytosis. Quinone can affect the cardiovascular system by inducing vasoconstriction and decreasing cardiac output. Quinone can also affect the nervous system by inducing neurotoxicity and neurodegeneration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Quinone has various advantages and limitations for lab experiments. Its advantages include its ease of synthesis, its stability, and its versatility as a reagent. Its limitations include its toxicity, its instability in solution, and its potential to generate ROS. Therefore, proper precautions, such as the use of protective equipment and the handling of quinone in a fume hood, should be taken when working with quinone.

Direcciones Futuras

There are various future directions for the study of quinone. One direction is to explore the potential of quinone as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another direction is to investigate the role of quinone in the pathogenesis of various diseases, such as Parkinson's disease and Alzheimer's disease, as it has been implicated in the generation of ROS and neurodegeneration. Finally, another direction is to develop new methods for the synthesis of quinone and its derivatives, as it has various applications in organic chemistry, biochemistry, and pharmaceuticals.

Conclusion:

In conclusion, quinone is a naturally occurring organic compound with various applications in organic chemistry, biochemistry, and pharmaceuticals. Quinone can be synthesized through various methods, and its scientific research application includes its use as a reagent, an antitumor agent, an antibacterial agent, and an antifungal agent. Quinone exerts its biological activity through various mechanisms, and its biochemical and physiological effects depend on its concentration and exposure time. Quinone has various advantages and limitations for lab experiments, and its future directions include its potential as an anticancer agent, its role in the pathogenesis of various diseases, and the development of new synthesis methods.

Métodos De Síntesis

Quinone can be synthesized through various methods, including the oxidation of hydroquinone, the oxidation of aniline, and the oxidation of phenol. The most commonly used method is the oxidation of hydroquinone. This method involves the reaction of hydroquinone with an oxidizing agent, such as potassium permanganate or hydrogen peroxide, in the presence of a catalyst, such as sulfuric acid or acetic acid. The reaction produces quinone as a yellow crystalline solid.

Aplicaciones Científicas De Investigación

Quinone has been extensively studied in various scientific fields, including organic chemistry, biochemistry, and pharmaceuticals. In organic chemistry, quinone is used as a reagent for various reactions, such as the Baeyer-Villiger oxidation and the Friedel-Crafts acylation. In biochemistry, quinone is involved in various biological processes, such as electron transfer and oxidative phosphorylation. In pharmaceuticals, quinone is used as an antitumor agent, an antibacterial agent, and an antifungal agent.

Propiedades

Número CAS |

13225-81-5 |

|---|---|

Nombre del producto |

Chromeno(4,3-c)chromene-5,11-dione |

Fórmula molecular |

C16H8O4 |

Peso molecular |

264.23 g/mol |

Nombre IUPAC |

chromeno[4,3-c]chromene-5,11-dione |

InChI |

InChI=1S/C16H8O4/c17-15-13-9-5-1-3-7-11(9)19-16(18)14(13)10-6-2-4-8-12(10)20-15/h1-8H |

Clave InChI |

KIGZKBSNSXPIOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)C(=O)O2 |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)C(=O)O2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)

![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)